YAP-TEAD inhibitor 6 is a compound that targets the YAP-TEAD protein-protein interaction, which plays a significant role in the Hippo signaling pathway, a crucial regulator of cell growth and proliferation. Dysregulation of this pathway is often implicated in various cancers, making YAP-TEAD inhibitors potential therapeutic agents. This compound is part of a broader class of heterocyclic compounds that have garnered attention in drug discovery due to their biological significance and therapeutic potential.
YAP-TEAD inhibitor 6 has been synthesized and characterized through various studies focusing on its efficacy against the YAP-TEAD interaction. The synthesis methods and biological evaluations have been documented in several research articles, highlighting its potential as an anticancer agent.
YAP-TEAD inhibitor 6 falls under the classification of small molecule inhibitors. Specifically, it is categorized as a pyrazolone derivative, which has shown promise in disrupting the YAP-TEAD interaction through various mechanisms.
The synthesis of YAP-TEAD inhibitor 6 typically involves straightforward chemical reactions that are well-documented in the literature. For instance, new pyrazolone derivatives can be synthesized from ethyl cyanoacetate and phenyl hydrazine, followed by further modifications to yield the desired compound.
The synthesis route is characterized by high yields and simplicity, making it suitable for further development in medicinal chemistry.
YAP-TEAD inhibitor 6 features a complex molecular structure typical of pyrazolone derivatives. It includes functional groups that facilitate binding to the target proteins involved in the Hippo signaling pathway.
The molecular formula and structural data are typically derived from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FT-IR) spectroscopy, which confirm the presence of key functional groups such as carbonyls and nitrogen functionalities .
YAP-TEAD inhibitor 6 participates in several key chemical reactions during its synthesis, primarily involving nucleophilic substitutions and electrophilic additions.
These reactions are integral to enhancing the compound’s selectivity and potency against YAP-TEAD interactions.
The mechanism by which YAP-TEAD inhibitor 6 exerts its effects involves direct disruption of the protein-protein interaction between YAP and TEAD proteins. This can occur through:
Studies indicate that compounds like YAP-TEAD inhibitor 6 exhibit significant inhibitory effects on transcriptional activity mediated by YAP, leading to decreased expression of target genes associated with cell proliferation .
YAP-TEAD inhibitor 6 typically exhibits characteristics common to small organic molecules:
Key chemical properties include:
YAP-TEAD inhibitor 6 has significant scientific applications, particularly in cancer research:
The Hippo signaling pathway is an evolutionarily conserved regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a hallmark of multiple cancers, enabling uncontrolled tumor growth and metastasis. Core components include the kinase cascade MST1/2-LATS1/2, which phosphorylates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). Phosphorylation sequesters YAP/TAZ in the cytoplasm for degradation. When Hippo signaling is inactivated—via mutations in NF2, FAT1, LATS1/2, or upstream regulators—YAP/TAZ translocate to the nucleus, bind TEAD transcription factors (TEAD1–4), and drive oncogenic transcription [2] [7].
Genetic alterations in Hippo pathway genes are prevalent in solid tumors:
Table 1: Hippo Pathway Alterations in Human Cancers
Cancer Type | Genetic Alteration | Frequency | Functional Consequence |
---|---|---|---|
Mesothelioma | NF2 LOF | ∼40% | YAP/TAZ nuclear accumulation |
HPV-negative HNSCC | FAT1 LOF | ∼30% | Hippo kinase disruption |
Colorectal Cancer | YAP1 amplification | ∼10% | TEAD hyperactivation |
NSCLC | TAZ amplification | ∼5–10% | Therapy resistance |
These alterations converge on YAP/TAZ-TEAD hyperactivity, promoting tumor survival, stemness, and therapeutic resistance [3] [7].
YAP/TAZ function as transcriptional co-activators lacking DNA-binding domains. Their oncogenic activity depends on binding to TEAD transcription factors in the nucleus. Structural studies reveal distinct binding modes:
Upon complex formation, YAP/TAZ-TEAD recruits chromatin remodelers (e.g., BRD4) and activates transcription of target genes governing:
Table 2: YAP vs. TAZ Binding Characteristics with TEAD
Feature | YAP-TEAD Interaction | TAZ-TEAD Interaction |
---|---|---|
Binding stoichiometry | 1:1 (monomeric) | 2:2 (heterotetrameric) |
Loop length | 19 residues | 13 residues |
Key structural motif | PXXΦP motif present | No PXXΦP motif |
Transcriptional output | Standard activation | Potentially amplified |
Chromatin immunoprecipitation (ChIP) assays confirm that YAP/TAZ-TEAD occupancy at enhancers/promoters of genes like CCN1 and CCN2 directly correlates with their overexpression in Hippo-dysregulated cancers [1] [4].
Pharmacologically disrupting YAP/TAZ-TEAD complexes is a promising strategy because:
TEAD-IN-6 (chemical structure: C₁₉H₁₇F₃N₄O₃S) exemplifies the direct PPI class. It blocks YAP1/TAZ-TEAD binding with nanomolar affinity, validated by TR-FRET and co-immunoprecipitation assays [5]. Unlike lipid-pocket binders, TEAD-IN-6 occupies the hydrophobic Ω-loop pocket of TEAD, directly evicting YAP from chromatin and suppressing target genes like CCN1 within hours [1] [5].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4